[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride
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Overview
Description
[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom, an aminomethyl group, and a methanol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a phenylmethanol derivative, followed by the introduction of an aminomethyl group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom provides a useful handle for tracking and imaging studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride
- [5-(Aminomethyl)-2-bromophenyl]methanol hydrochloride
- [5-(Aminomethyl)-2-iodophenyl]methanol hydrochloride
Uniqueness
Compared to its analogs, [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is unique due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, bromine, and iodine counterparts.
Properties
IUPAC Name |
[5-(aminomethyl)-2-fluorophenyl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,11H,4-5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGDPGBXRIRUSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)CO)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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